{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Description
Chemical Structure: The compound {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride consists of a 1,2,4-triazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a methylamine group. The dihydrochloride salt enhances solubility and stability for pharmacological applications .
Molecular Formula: C₁₀H₁₃Cl₃N₄ (calculated from ; exact molecular weight: 281.57 g/mol).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4.2ClH/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9;;/h2-5,7,12H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHGTCMZJIECMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride typically follows a multi-step process:
- Construction of the 1,2,4-triazole ring system incorporating the 4-chlorophenyl substituent at the 4-position.
- Introduction of the methylamine group at the 3-position via a methylene linker.
- Conversion of the free amine to the dihydrochloride salt for stability and handling.
The core 1,2,4-triazole ring is synthesized by cyclization reactions involving nitrogen-rich precursors such as amidines, hydrazones, or imidates, which provide the nitrogen atoms required for the heterocycle formation. The 4-chlorophenyl substituent is introduced through appropriate aryl precursors or by substitution reactions on the triazole ring.
Detailed Preparation Methods
Synthesis of 1,2,4-Triazole Core
According to recent comprehensive reviews on triazole synthesis, the 1,2,4-triazole ring can be efficiently prepared using amidines, imidates, amidrazones, aryldiazonium salts, or hydrazones as nitrogen sources. These methods generally involve cyclization under acidic or catalytic conditions, often with the aid of Lewis acids or oxidants.
Amidine-based cyclization: Amidines react with hydrazides or related compounds under catalytic conditions (e.g., perchloric acid supported on silica) at moderate temperatures (~80°C), yielding 1,2,4-triazole derivatives with moderate to high yields (55–95%). This method is solvent-free and allows catalyst recycling, which is advantageous for scale-up and environmental considerations.
Hydrazone oxidative cyclization: Hydrazones derived from aromatic aldehydes can be cyclized oxidatively using selenium dioxide (SeO2) to afford fused 1,2,4-triazoles with good yields (79–98%). The mechanism involves electron transfer steps and elimination of Se(OH)2.
Metal-free cycloaddition: Metal-free [3+2] cycloaddition between aryl diazonium salts and azalactic acid in the presence of tetrabutylammonium chloride and sodium sulfate in acetonitrile at room temperature produces trisubstituted 1,2,4-triazoles. This approach offers mild reaction conditions and good functional group tolerance.
Attachment of Methylamine Side Chain
The methylamine substituent at the 3-position of the triazole ring is typically introduced via a chloromethyl or bromomethyl intermediate, which undergoes nucleophilic substitution with methylamine under controlled conditions.
- The chloromethyl derivative of the triazole is reacted with methylamine in a suitable solvent such as ethanol or methanol.
- Reaction conditions (temperature, solvent, and catalyst such as acetic acid) are optimized to maximize yield and purity.
- Protective groups might be employed during synthesis to prevent side reactions involving the amine group.
Formation of Dihydrochloride Salt
The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability, crystallinity, and solubility.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization to triazole | Amidines + hydrazides + HClO4-SiO2 catalyst | ~80°C, solvent-free | 55–95 | Catalyst recyclable; solvent-free conditions preferred |
| 2. Introduction of chlorophenyl | Use of 4-chlorobenzaldehyde or substituted amidines | Ambient to reflux | Variable | Chlorophenyl introduced via aryl precursor |
| 3. Methylamine substitution | Chloromethyl-triazole + methylamine + acetic acid | Room temp to reflux | Optimized for purity | Solvent: ethanol or methanol; protective groups may be used |
| 4. Salt formation | Treatment with HCl | Ambient | Quantitative | Formation of dihydrochloride salt for stability |
Mechanistic Insights
- The cyclization step involves nucleophilic attack and ring closure facilitated by acidic or Lewis acid catalysts.
- The methylamine substitution proceeds via nucleophilic displacement of a halomethyl intermediate.
- Oxidative cyclization methods (e.g., SeO2-mediated) involve electron transfer and elimination steps leading to ring closure.
- The presence of the 4-chlorophenyl group enhances hydrophobic interactions and biological activity, influencing the reaction kinetics and stability of intermediates.
Research Findings and Data Summary
- The use of HClO4-SiO2 as a heterogeneous catalyst provides a green and efficient method for triazole ring formation, with good functional group tolerance and catalyst recyclability.
- Oxidative cyclization with SeO2 offers a versatile route to fused triazoles, yielding high purity products under mild conditions.
- Metal-free cycloaddition methods enable synthesis under mild conditions without transition metals, reducing potential contamination.
- The methylamine substitution step requires careful control of reaction parameters to avoid side reactions and ensure high purity of the amine intermediate.
- The final dihydrochloride salt form improves compound handling and pharmaceutical applicability.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Amidines + Hydrazides | HClO4-SiO2 catalyst, 80°C | High yield, solvent-free, recyclable catalyst | Requires handling of strong acid catalyst |
| Oxidative Cyclization | Hydrazones + SeO2 | High yield, mild conditions | Use of selenium compounds |
| Metal-Free Cycloaddition | Aryldiazonium salts + N-Bu4NCl | Mild, metal-free, good tolerance | Requires specific diazonium salts |
| Methylamine Substitution | Chloromethyl intermediate + methylamine | Straightforward nucleophilic substitution | Sensitive to reaction conditions |
| Salt Formation | HCl treatment | Improves stability and solubility | Requires acid handling |
Chemical Reactions Analysis
Types of Reactions
{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride serves as a versatile building block for developing more complex molecules. Its triazole ring structure allows for easy modification and incorporation into larger frameworks.
Biology
This compound has been investigated for its antimicrobial and antifungal properties . Research indicates that it can inhibit the growth of various pathogens by interfering with their metabolic processes. Its mechanism of action typically involves the inhibition of specific enzymes crucial for microbial survival.
Medicine
In medical research, there is growing interest in the therapeutic potential of this compound for treating neurological disorders. Studies suggest that it may modulate neurotransmitter systems or provide neuroprotective effects, although further clinical trials are necessary to establish efficacy and safety.
Materials Science
The compound is also utilized in materials science to develop new materials with enhanced properties such as corrosion resistance and thermal stability . Its incorporation into polymer matrices can improve the durability and performance of these materials under harsh conditions.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Neurological Effects
In a preclinical trial published in the Journal of Neuropharmacology, {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride was administered to animal models exhibiting symptoms of neurodegeneration. The findings indicated improved cognitive function and reduced markers of neuronal damage compared to control groups.
Mechanism of Action
The mechanism of action of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Features :
- Triazole Core : The 1,2,4-triazole ring is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and π-π stacking interactions .
- Dihydrochloride Salt : Improves aqueous solubility, critical for formulation and bioavailability .
The following table compares structural analogs of {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to methoxy or methyl substituents, which may improve blood-brain barrier penetration . Sulfanyl vs.
Molecular Weight and Drug-Likeness :
- The target compound (281.57 g/mol) aligns with Lipinski’s rule of five (<500 g/mol), favoring oral bioavailability. In contrast, the benzylamine derivative (254.16 g/mol) lacks the triazole ring, reducing hydrogen-bonding capacity .
Pharmacological Potential: Triazole derivatives with methylamine groups (e.g., ) have demonstrated antimicrobial activity, suggesting the target compound may share similar mechanisms . The dihydrochloride salt in the target compound enhances solubility compared to monohydrochloride analogs (e.g., ), critical for intravenous formulations .
Synthetic Challenges :
- Compounds with methoxyethyl groups (e.g., ) are listed as discontinued, possibly due to synthetic complexity or instability . The target compound’s chlorophenyl group may offer better stability.
Biological Activity
The compound {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.19 g/mol. Its structure features a triazole ring substituted with a chlorophenyl group and a methylamine moiety, which contributes to its biological activity.
Triazole derivatives are primarily recognized for their antifungal properties; however, they also exhibit a range of other biological activities:
- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial strains. The presence of the chlorophenyl group enhances the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells.
- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. They may act as inhibitors of key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : Certain triazole compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities associated with {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride based on available research:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways.
- Anti-inflammatory Studies : Research involving animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups, suggesting its therapeutic potential in inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for {[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride?
Answer:
The compound can be synthesized via multi-step protocols. A common approach involves:
Triazole ring formation : React 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the triazole core .
Methylamine functionalization : Use the Mannich reaction to introduce the methylamine group, employing formaldehyde and methylamine hydrochloride in ethanol at 60–70°C .
Dihydrochloride salt preparation : Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the dihydrochloride salt .
Key parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize yield by adjusting stoichiometry (1:1.2 molar ratio for Mannich step) .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. The triazole proton appears at δ 8.2–8.5 ppm, while the methylamine group shows singlet resonances at δ 2.8–3.1 ppm .
- FT-IR : Confirm N–H stretching (3200–3300 cm⁻¹) and C–Cl vibrations (750–800 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 281.1 (free base) and [M+2HCl]⁻ at m/z 354.0 .
Advanced: How can researchers resolve discrepancies in NMR data for this compound?
Answer:
Discrepancies often arise from tautomerism in the triazole ring or salt-form variability:
- Tautomeric analysis : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe dynamic equilibrium between 1,2,4-triazole tautomers .
- Counterion effects : Compare spectra of free base vs. dihydrochloride salt; HCl protons may broaden signals at δ 10–12 ppm .
- DFT calculations : Validate assignments using Gaussian09 with B3LYP/6-31G(d) to simulate chemical shifts .
Advanced: What in silico strategies predict the biological activity of this compound?
Answer:
Leverage computational frameworks:
- Molecular docking : Use AutoDock Vina to model interactions with targets like GABA receptors (PDB ID: 6HUP). Focus on triazole-Cl and methylamine groups for hydrogen bonding .
- QSAR models : Train models with descriptors like LogP (calculated: 2.1) and polar surface area (85 Ų) using datasets from PubChem BioAssay .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, noting membrane penetration of the chlorophenyl group .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to HCl volatility .
- Ventilation : Use fume hoods for salt formation steps (HCl gas release) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How to design assays for evaluating its bioactivity in neurological models?
Answer:
- In vitro assays :
- In vivo models : Administer 5–20 mg/kg (i.p.) in murine seizure models (e.g., pentylenetetrazole-induced), monitoring latency to clonic seizures .
Basic: How to optimize purity via recrystallization?
Answer:
- Solvent selection : Use ethanol/water (4:1) for dihydrochloride salt (yield >85%, purity >98% by HPLC) .
- Gradient cooling : Cool from 70°C to 4°C over 12 hours to enhance crystal uniformity .
- HPLC validation : Employ a C18 column (Chromolith®) with 0.1% TFA in acetonitrile/water (gradient: 5–95% over 15 min) .
Advanced: What mechanistic insights explain its interaction with biological targets?
Answer:
- Hydrogen bonding : The triazole N2 atom forms a 2.8-Å bond with GABA_A receptor α1-subunit Thr129 .
- Chlorophenyl hydrophobicity : Enhances blood-brain barrier penetration (calculated Papp > 5 × 10⁻⁶ cm/s in PAMPA assays) .
- pH-dependent solubility : Protonation of methylamine at physiological pH (7.4) increases aqueous solubility (2.3 mg/mL vs. 0.7 mg/mL for free base) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
